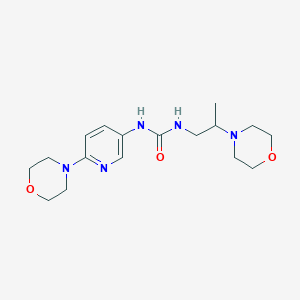![molecular formula C15H23N3O2 B7571682 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide](/img/structure/B7571682.png)
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide, also known as GSK 3 Inhibitor IX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit glycogen synthase kinase 3 (3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide-3), a key enzyme involved in multiple signaling pathways. Inhibition of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide-3 has been linked to the regulation of cell proliferation, apoptosis, and differentiation, making it a promising therapeutic target.
Wirkmechanismus
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX functions by binding to the ATP-binding site of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide-3, preventing its phosphorylation and subsequent activation. This inhibition leads to downstream effects such as the activation of the Wnt signaling pathway, which has been linked to cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease, it has been shown to reduce amyloid-beta levels and improve cognitive function. In diabetes, it has been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX is its specificity for 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide-3, which allows for targeted inhibition of this enzyme. However, it also has limitations, such as its potential toxicity and off-target effects. Additionally, further research is needed to determine optimal dosages and administration routes for therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX. One area of interest is its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further research is needed to determine its safety and efficacy in human clinical trials. Finally, exploring the potential use of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX in other diseases and conditions could lead to new therapeutic applications.
Synthesemethoden
The synthesis of 3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide 3 Inhibitor IX involves a multi-step process that begins with the reaction of 4-(2-methoxyethyl)piperazine with 4-chloro-3-nitrobenzaldehyde. The resulting compound is then reduced to the corresponding amine using palladium on carbon. Finally, the amine is reacted with 4-fluorobenzoyl chloride to yield the final product.
Eigenschaften
IUPAC Name |
3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-10-9-17-5-7-18(8-6-17)12-13-3-2-4-14(11-13)15(16)19/h2-4,11H,5-10,12H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYVARARHVECMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571607.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)

![2,4-Difluoro-5-[(4-methoxy-2,6-dimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571642.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(4-fluoro-3-thiophen-2-ylphenyl)methyl]ethanamine](/img/structure/B7571648.png)
![3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one](/img/structure/B7571651.png)
![3,5-Dimethyl-4-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7571656.png)
![N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide](/img/structure/B7571678.png)
![5-[(3-Acetamidophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571686.png)
![Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)